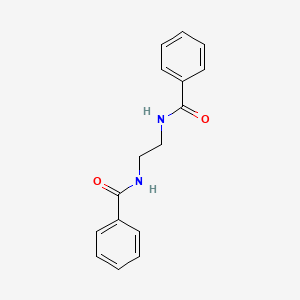

n,n'-ethylenebisbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzamidoethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-15(13-7-3-1-4-8-13)17-11-12-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGGAHDZCNJXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060943 | |

| Record name | Benzamide, N,N'-1,2-ethanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24823197 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

644-33-7 | |

| Record name | N,N′-1,2-Ethanediylbis[benzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-1,2-Ethanediylbisbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Dibenzoylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N,N'-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N,N'-1,2-ethanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenebis(benzamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-1,2-ETHANEDIYLBISBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMU5QQF59S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Advancements

Established Synthetic Routes for N,N'-Ethylenebisbenzamide

Traditional methods for synthesizing this compound are reliable and well-documented, primarily involving the direct reaction of readily available precursors.

A primary and straightforward method for preparing this compound is the direct acylation of ethylenediamine (B42938) using benzoyl chloride. smolecule.com In this reaction, the nucleophilic amino groups of ethylenediamine attack the electrophilic carbonyl carbon of two benzoyl chloride molecules, leading to the formation of two amide bonds and the elimination of hydrochloric acid.

Reaction Scheme: Direct Acylation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Ethylenediamine | Benzoyl chloride | This compound |

An alternative established pathway involves the reaction between 2,2,2-trichloroacetophenone and ethylenediamine. smolecule.comchemicalbook.com This method provides another direct route to the target molecule. Research has shown this reaction can proceed efficiently under specific conditions, such as in a hexane (B92381) solvent at ambient temperature for a duration of 30 minutes, to yield this compound. chemicalbook.com

Reaction Scheme: Trichloroacetophenone Route

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 2,2,2-Trichloroacetophenone | Ethylenediamine | Hexane, 0.5 h, Ambient Temp chemicalbook.com | This compound |

Advanced Synthetic Approaches and Mechanistic Investigations

Recent advancements in synthetic chemistry have introduced more sophisticated methods for amide and bisamide formation, including electrochemical and metal-catalyzed techniques. These approaches offer potential improvements in efficiency, selectivity, and sustainability.

Electrochemical methods represent a modern approach to organic synthesis, utilizing electricity to drive chemical reactions. In the context of amide synthesis, anodic oxidation can be employed to form N-C or N-N bonds. nih.gov This process typically involves the oxidation of a substrate at the anode to generate a reactive radical or cationic intermediate. cardiff.ac.uk For the synthesis of amides or bisamides, this could involve the anodic oxidation of amines. The resulting intermediates are then trapped by a suitable nucleophile to form the desired product. cardiff.ac.uk For instance, electrochemical strategies have been developed for N-N coupling through the oxidative coupling of imines or for N-P bond formation via the anodic oxidation of an iodide followed by nucleophilic substitution. beilstein-journals.orgosti.gov A proposed pathway for this compound could involve the direct anodic oxidation of the precursor amines to facilitate amide bond formation under mild, catalyst-free conditions. nih.gov

Transition metal-catalyzed carbonylation reactions are powerful tools for constructing carbonyl-containing compounds, including amides. researchgate.netcitycollegekolkata.org These reactions typically use a transition metal catalyst, such as palladium or rhodium, to facilitate the insertion of carbon monoxide (CO) between an organic halide and an amine. researchgate.netuni-rostock.de This process, known as aminocarbonylation, directly forms an amide bond. The synthesis of this compound could be envisioned via a palladium-catalyzed double aminocarbonylation of an appropriate aryl dihalide with ethylenediamine, or conversely, the carbonylation of an aryl halide with ethylenediamine. To overcome the challenges associated with the use of toxic and gaseous carbon monoxide, various CO surrogates, such as N,N-dimethylformamide (DMF), have been developed. citycollegekolkata.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors in this optimization include the choice of coupling agents and solvents.

Coupling Agents: In amide synthesis, coupling agents are used to activate a carboxylic acid for reaction with an amine. csic.es A wide variety of these reagents exist, each with different mechanisms and levels of reactivity. Carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common, but can lead to racemization and purification challenges. peptide.com More advanced phosphonium (B103445) (e.g., PyBOP) and uronium (e.g., HATU, HBTU) reagents often provide faster reactions and less epimerization, making them highly effective for forming challenging amide bonds. peptide.com The selection of the appropriate coupling agent is critical for achieving high efficiency in the synthesis of bisamides. nih.gov

Solvents: The solvent plays a critical role in amide bond formation, with dipolar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) often being required for the activation of carboxylic acids. researchgate.net The choice of solvent can significantly impact reaction rates and yields. Recent research efforts have also focused on identifying greener and more sustainable solvent alternatives, such as γ-valerolactone (GVL) or 2-MeTHF, to reduce the environmental impact of chemical synthesis. csic.es

Table of Common Coupling Reagents in Amide Synthesis

| Reagent Class | Examples | Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Commonly used; byproduct can complicate purification. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, especially for sterically hindered or N-methylated amino acids. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, TSTU | Reacts quickly with less epimerization; suitable for rapid protocols and aqueous solutions. peptide.com |

| Anhydrides | T3P® (Propylphosphonic Anhydride) | A potential alternative to overcome issues like allergenicity associated with other reagents. csic.es |

Derivatization Methodologies for Enhanced Analytical and Functional Properties

Derivatization, the process of chemically modifying a compound to produce a new compound with properties more suitable for a specific application, is a critical strategy in the study of this compound. By altering its structure, researchers can enhance its detectability in analytical systems, tailor its reactivity for specific synthetic goals, and simplify its structural elucidation through spectroscopic methods.

The analysis of this compound by chromatographic and mass spectrometric techniques can be significantly improved through chemical derivatization. mdpi.com The primary goals of derivatization in this context are to increase volatility for gas chromatography (GC), enhance detectability for high-performance liquid chromatography (HPLC), and improve ionization efficiency and fragmentation for mass spectrometry (MS). ddtjournal.comspectroscopyonline.com

For GC analysis, the volatility of this compound is limited by the hydrogen bonding capacity of its secondary amide groups. Derivatization reactions targeting these N-H protons can replace them with less polar, more volatile groups. lawdata.com.tw Silylation is a common technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. researchgate.net Another approach is acylation, using reagents like pentafluoropropionic anhydride, which introduces a fluoroacyl group. lawdata.com.tw

For HPLC analysis, where volatility is not a concern, derivatization aims to introduce a chromophore or a fluorophore to enhance UV-Vis or fluorescence detection, respectively. thermofisher.com This is particularly useful when analyzing samples at low concentrations. Reagents such as dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can react with the amide nitrogen, attaching a highly responsive moiety to the molecule. thermofisher.comthermofisher.com

In mass spectrometry, derivatization is employed to create derivatives that ionize more efficiently and produce characteristic, structurally informative fragment ions upon collision-induced dissociation (CID). ddtjournal.comspectroscopyonline.com Reagents can be chosen to introduce a permanently charged group or a group that is readily protonated or deprotonated. For example, coupling with a reagent containing a tertiary amine can enhance positive mode electrospray ionization (ESI). nih.gov

Table 1: Potential Derivatization Reagents for Chromatographic and MS Analysis of this compound This table is generated based on established derivatization principles and may not represent experimentally verified reactions for this specific compound.

| Analytical Technique | Reagent Class | Example Reagent | Target Functional Group | Purpose |

|---|---|---|---|---|

| GC-MS | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amide N-H | Increase volatility, thermal stability |

| GC-MS | Acylating Agents | Pentafluoropropionic Anhydride (PFPA) | Amide N-H | Increase volatility, introduce electronegative groups for ECD |

| HPLC-UV/Fluorescence | Labeling Agents | Dansyl Chloride | Amide N-H | Introduce chromophore/fluorophore for enhanced detection |

| HPLC-UV/Fluorescence | Labeling Agents | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Amide N-H | Introduce a highly fluorescent group |

| LC-MS | Ionization Enhancers | 4-bromo-N-methylbenzylamine (4-BNMA) with EDC | Amide N-H (after hydrolysis to amine) | Improve ionization efficiency, introduce isotopic pattern nih.gov |

Modifying the functional groups of this compound is a key strategy to alter its chemical properties and tailor its reactivity for specific applications. wikipedia.org The principal functional groups available for modification are the two secondary amide linkages (-CO-NH-) and the two phenyl rings.

The amide bond itself is a target for modification. Under strong acidic or basic conditions, the amide linkages can undergo hydrolysis to yield ethylenediamine and benzoic acid, effectively reversing the common synthesis route. smolecule.com This reaction can be used to break down the molecule for analytical purposes or as a step in a larger synthetic sequence.

The reactivity of the amide N-H proton is also significant. This proton can be removed by a strong base to form an amidate anion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions. mdpi.com This allows for the introduction of a wide variety of substituents at the nitrogen atoms, profoundly altering the molecule's steric and electronic properties, including its hydrogen-bonding capabilities and solubility.

Furthermore, the aromatic phenyl rings can be modified through electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro (-NO2), halogen (-Br, -Cl), or acyl groups can be introduced onto the rings. The amide group is an ortho-, para- director, which would guide the position of the incoming electrophile. Such modifications can be used to synthesize a library of this compound derivatives with fine-tuned electronic and biological properties. ajol.info For instance, the synthesis of N-(substituted coumarin-3-yl) benzamides involves the modification of the benzoyl moiety to incorporate different functionalities. ajol.info

Table 2: Strategies for Targeted Functional Group Modification of this compound

| Target Moiety | Reaction Type | Reagents | Resulting Modification | Impact on Reactivity/Properties |

|---|---|---|---|---|

| Amide Linkage | Hydrolysis | H₃O⁺ or OH⁻ | Cleavage to ethylenediamine and benzoic acid | Complete loss of original structure; yields constituent amine and acid |

| Amide N-H | N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | Replacement of H with an alkyl group (R) | Blocks hydrogen bond donation; increases steric bulk; alters solubility |

| Amide N-H | N-Acylation | Base, Acyl Halide (RCOCl) | Replacement of H with an acyl group (RCO) | Introduces a third carbonyl; alters electronic properties and conformation |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) | Deactivates ring to further substitution; provides site for reduction to an amine |

| Phenyl Ring | Halogenation | Br₂, FeBr₃ | Introduction of a bromine atom (-Br) | Alters electronic properties; provides a handle for cross-coupling reactions |

Derivatization plays a crucial role in the structural elucidation of molecules by enhancing the information obtained from spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Current time information in Bangalore, IN.nih.gov For this compound, derivatization can help confirm its structure, distinguish it from isomers, and facilitate more detailed spectral interpretation. researchgate.netresearchgate.net

In mass spectrometry, derivatization can be used to direct fragmentation pathways, leading to more informative MS/MS spectra. researchgate.netresearchgate.net The underivatized molecule may produce ambiguous fragments. By attaching a charge-carrying or fragmentation-directing group, the fragmentation can be controlled to reveal more about the connectivity of the molecular skeleton. researchgate.net For example, derivatizing the amide nitrogen could lead to a different set of product ions that might better highlight the ethylene (B1197577) bridge or the benzoyl moieties. Furthermore, using reagents with specific isotopic signatures, such as those containing bromine or chlorine, can simplify the identification of derivative-related ions in a complex mass spectrum. nih.gov

In NMR spectroscopy, a simple yet powerful derivatization technique is isotopic labeling. Shaking the sample with deuterium (B1214612) oxide (D₂O) will lead to the exchange of the acidic amide protons (N-H) with deuterium (N-D). In the ¹H NMR spectrum, this results in the disappearance of the N-H signal, confirming its identity and assignment. tsijournals.com More complex derivatizations can be used to resolve signal overlap. By chemically modifying the molecule, for instance through N-acylation, the chemical environment of nearby protons, such as those on the ethylene bridge, is altered, shifting their signals to a different, potentially less crowded, region of the spectrum. ajol.info This can be invaluable for unambiguous signal assignment in detailed 2D NMR studies.

Table 3: Derivatization Techniques for Spectroscopic Studies of this compound

| Technique | Derivatization Strategy | Example Reagent/Method | Purpose for Structural Elucidation |

|---|---|---|---|

| ¹H NMR | Isotopic Exchange | Deuterium Oxide (D₂O) | Confirms the assignment of exchangeable N-H protons by signal disappearance. |

| ¹H / ¹³C NMR | Chemical Shift Derivatization | Acetic Anhydride | Alters the electronic environment, shifting signals of nearby nuclei to resolve overlaps and aid assignment. ajol.info |

| MS/MS | Fragmentation-Directing Derivatization | Isobutyl Chloroformate | Alters fragmentation pathways to produce more structurally informative product ions. researchgate.net |

| MS | Isotopic Labeling | Reagents containing Br or Cl | Introduces a characteristic isotopic pattern, facilitating the identification of derivatized species. nih.gov |

| MS | High-Resolution Mass Spectrometry (HRMS) | N/A (Analysis of derivative) | Provides highly accurate mass data for derivatized species to confirm elemental composition. tsijournals.com |

Investigations into Supramolecular Assembly and Non Covalent Interactions

Hydrogen Bonding Networks in N,N'-Ethylenebisbenzamide Systems

Hydrogen bonds are the primary directional forces responsible for the self-assembly of this compound. The specific geometry and orientation of the amide groups within the molecule dictate the formation of extensive and predictable networks, leading to complex supramolecular structures.

Role of Amide Functional Groups in Directing Self-Assembly

The self-assembly of this compound is fundamentally directed by its two amide functional groups (-CONH-). Each amide group possesses a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen, C=O), enabling the formation of robust and directional intermolecular N-H···O=C hydrogen bonds. This specific interaction is a cornerstone of crystal engineering and supramolecular design, guiding molecules to arrange themselves into ordered aggregates. nih.gov

The spatial orientation of these amide linkages is critical. Studies on analogous systems, such as organoplatinum(II) complexes and porphyrins, have shown that subtle changes in the connectivity of amide groups can dramatically alter the pathway and cooperativity of the self-assembly process. nih.govnih.gov For instance, the connectivity of the amide bond (i.e., -CONH- vs. -NHCO-) can influence the strength of intermolecular hydrogen bonds, thereby determining the stability and morphology of the resulting supramolecular structures. nih.govnih.gov In molecules like this compound, the flexible ethylene (B1197577) spacer allows the two benzamide (B126) moieties to orient themselves in a way that maximizes these favorable hydrogen bonding interactions, leading to the formation of stable, extended assemblies.

Formation and Characterization of Supramolecular Architectures

In solution, depending on the solvent and concentration, similar amide-containing molecules can form one-dimensional aggregates such as helical fibers or tapes. nih.gov These architectures are often characterized using a combination of spectroscopic and microscopic techniques. For example, UV/Vis and Circular Dichroism (CD) spectroscopy can provide insights into the aggregation state and chirality of the assemblies, while techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) allow for direct visualization of the resulting nanostructures. acs.org

| Supramolecular Architecture | Primary Driving Interactions | Common Characterization Methods |

| Extended Crystalline Networks | N-H···O Hydrogen Bonds | Single-Crystal X-ray Diffraction |

| 1D Supramolecular Polymers (Fibers/Tapes) | N-H···O Hydrogen Bonds, π-π Stacking | UV/Vis Spectroscopy, AFM, TEM |

| Helical Aggregates | Chiral Induction, N-H···O Hydrogen Bonds | Circular Dichroism (CD) Spectroscopy |

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of unique complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. tcichemicals.com While specific studies on this compound as a guest are not extensively documented, its structural features—two aromatic rings and hydrogen-bonding amide groups—make it a prime candidate for recognition by various macrocyclic hosts.

Interactions with Macrocyclic Receptors (e.g., Crown Ethers, Cucurbiturils, Pillar[n]arenes, Cavitands)

Macrocyclic receptors are large, cyclic molecules with central cavities capable of encapsulating guest molecules. frontiersin.orgnih.gov The binding is driven by a combination of forces, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions. tcichemicals.com

Crown Ethers : These macrocycles are known for binding cations via ion-dipole interactions with their ether oxygens. nih.gov While they primarily recognize charged species, their frameworks can also interact with neutral guests, and functionalized crown ethers have been used to create complex donor-acceptor systems. nih.govscispace.com

Cucurbiturils (CB[n]) : These barrel-shaped hosts have a hydrophobic cavity and two carbonyl-fringed portals. nih.govnih.gov They exhibit a strong affinity for cationic and neutral molecules that can fit within their cavity, with binding stabilized by hydrophobic effects and ion-dipole interactions at the portals. nih.govstrath.ac.uk The benzoyl groups of this compound could potentially be included within the cavity of larger CB[n] homologues like CB beilstein-journals.org or CB nih.gov. sioc-journal.cnmuni.cz

Pillar[n]arenes : These pillar-shaped macrocycles are composed of hydroquinone (B1673460) units, creating a π-electron-rich cavity. nih.govresearchgate.net This feature allows them to bind a variety of π-electron-deficient guests. researchgate.net The electron-rich benzene (B151609) rings of this compound might interact favorably with the exterior of certain functionalized pillar[n]arenes.

Cavitands : These are bowl-shaped molecules with enforced cavities that are well-suited for binding small neutral molecules. nih.govubc.canih.gov The binding is often driven by size and shape complementarity. A molecule like this compound could potentially be recognized if its benzoyl moiety fits within the host's cavity.

| Macrocyclic Host | Key Structural Feature | Potential Interaction with this compound |

| Crown Ethers | Polyether ring | Hydrogen bonding with functionalized ether frameworks. |

| Cucurbit[n]urils | Hydrophobic cavity, polar carbonyl portals | Inclusion of benzoyl groups in the cavity. |

| Pillar[n]arenes | π-electron-rich cavity | π-π stacking interactions with the host's exterior or cavity. |

| Cavitands | Enforced, rigid cavity | Shape-complementary inclusion of a benzoyl group. |

Modulating Solute-Solvent Interactions in Aqueous and Organic Environments

The interactions between a solute and the surrounding solvent molecules are critical in determining its solubility, conformation, and reactivity. For this compound, the amide groups can form hydrogen bonds with protic solvents like water or alcohols, while the aromatic rings and ethylene bridge favor interactions with nonpolar organic solvents. nih.gov Studies on similar amide-containing molecules have shown that the size and polarity of solvent molecules significantly affect molecular properties, such as the rotational barriers around the amide bond, by stabilizing different conformers through hydrogen bonding. nih.gov

Supramolecular Polymerization and Directed Self-Assembled Nanostructures

Supramolecular polymerization is the process by which monomeric units associate through reversible, non-covalent interactions to form one-dimensional, polymer-like chains. tue.nl This bottom-up approach allows for the creation of well-defined nanomaterials. Molecules like this compound, which contain directional hydrogen-bonding motifs, are excellent candidates for forming such polymers.

The combination of intermolecular hydrogen bonding between the amide groups and π-π stacking interactions between the aromatic benzoyl rings can drive the linear assembly of this compound molecules into long, one-dimensional nanostructures such as fibers, ribbons, or tubes. nih.gov The mechanism of this polymerization can be either isodesmic (where the addition of each monomer is energetically equivalent) or cooperative (where the initial formation of a nucleus makes subsequent monomer addition more favorable). nih.gov Cooperative polymerization, often seen in systems with strong hydrogen bonds, typically leads to the formation of long, uniform polymers. nih.govnih.gov

This directed self-assembly process is a powerful strategy for generating functional nanomaterials. nih.govrsc.org The resulting nanostructures can exhibit emergent properties that are not present in the individual molecules, with potential applications in areas such as biomaterials and electronics. mdpi.com

Principles of Non-Covalent Interactions in Polymeric Systems

The integration of small molecules capable of forming specific and directional non-covalent bonds into polymeric matrices is a cornerstone of designing advanced materials with tunable properties. The compound this compound (EBB) possesses structural features conducive to participating in such interactions. The core principles governing the behavior of EBB within a polymeric system are centered around the interplay of hydrogen bonding and potential π-π stacking interactions.

The EBB molecule contains two secondary amide groups (-CONH-), which are excellent donors and acceptors for hydrogen bonds. The amide proton (N-H) is electrophilic and acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is nucleophilic and serves as a hydrogen bond acceptor. Within a polymer matrix, these amide groups can engage in several hydrogen bonding motifs:

Inter-chain Crosslinking: EBB molecules can act as physical crosslinkers, bridging two different polymer chains. This occurs when the two amide groups of a single EBB molecule form hydrogen bonds with functional groups (e.g., carbonyls, esters, or other amides) on separate polymer backbones. This type of interaction can significantly enhance the mechanical properties of the polymer, such as its modulus and tensile strength, by creating a reversible, three-dimensional network.

Intra-chain Association: EBB can also interact with functional groups along the same polymer chain, leading to more compact chain conformations.

Self-Association: EBB molecules can self-associate through hydrogen bonding between their own amide groups, forming dimers or oligomeric aggregates within the polymer host. This self-assembly can lead to the formation of reinforcing domains.

The strength and prevalence of these hydrogen bonds are influenced by several factors, including the chemical nature of the polymer matrix, the concentration of EBB, and the temperature. In polymers that are themselves capable of hydrogen bonding, a competition for interaction sites will exist between the polymer chains and the EBB molecules.

The combination of strong, directional hydrogen bonding and weaker, less directional π-π stacking allows for a hierarchical self-assembly process. The primary and most dominant interaction is expected to be the hydrogen bonding between the amide groups, which dictates the initial formation of aggregated structures. These primary structures can then be further organized by the weaker aromatic interactions.

Fabrication of Self-Organized Nanosystems and Colloidal Structures

The intrinsic self-assembly capabilities of this compound, driven by its well-defined hydrogen bonding sites, make it a candidate for the bottom-up fabrication of ordered nanosystems and colloidal structures. The formation of these structures is typically induced by changing the solvent environment or temperature, leading to a supersaturated state where self-assembly into thermodynamically stable aggregates becomes favorable.

One of the primary applications of such molecules is as organogelators . In an appropriate organic solvent, EBB molecules can self-assemble into a three-dimensional network of fibers or ribbons. This network immobilizes the solvent molecules, resulting in the formation of a gel. The process is initiated by the formation of one-dimensional chains of EBB molecules linked by intermolecular N-H···O=C hydrogen bonds. These primary chains then associate laterally, driven by further hydrogen bonding and π-π stacking between the phenyl rings, to form thicker fibers. The entanglement of these fibers creates the gel network.

The morphology of the resulting nanostructures is highly dependent on the solvent and the conditions of gelation. For instance, in aromatic solvents, the π-π stacking interactions may be more pronounced, leading to more ordered, tape-like structures. In contrast, in more polar solvents that can compete for hydrogen bonding sites, the self-assembly might be weaker or lead to different morphologies.

The fabrication of colloidal structures from EBB can be achieved through methods such as the reprecipitation method. In this technique, a solution of EBB in a good solvent is rapidly injected into a poor solvent. The sudden change in solvent quality induces the precipitation of EBB, but under controlled conditions, this precipitation can be directed towards the formation of well-defined nanoparticles or colloidal aggregates rather than an amorphous solid. The size and shape of these colloidal particles are governed by the kinetics of nucleation and growth, which can be tuned by parameters such as concentration, solvent composition, and temperature.

The resulting nanosystems, whether in the form of organogel fibers or colloidal particles, exhibit properties that are a direct consequence of their supramolecular organization. For example, the mechanical properties of an EBB-based organogel are determined by the density and connectivity of the fiber network.

Below is a table summarizing the key non-covalent interactions involving this compound and their role in the formation of self-organized structures.

| Interaction Type | Participating Groups in EBB | Role in Supramolecular Assembly | Resulting Structures |

| Hydrogen Bonding | Amide N-H (donor) and C=O (acceptor) | Primary driving force for 1D chain formation and inter-chain association. | Fibrillar networks in organogels, polymeric crosslinks. |

| π-π Stacking | Phenyl rings | Secondary interaction promoting lateral association of 1D chains and stabilizing aggregates. | Bundling of fibers, formation of more ordered domains. |

| Van der Waals Forces | Entire molecule | General, non-specific attraction contributing to the overall cohesion of the assembled state. | Packing of molecules within crystalline or semi-crystalline domains. |

Coordination Chemistry of N,n Ethylenebisbenzamide and Its Derivatives

Catalytic Applications of N,N'-Ethylenebisbenzamide Metal Complexes

The metal complexes of this compound and its derivatives have garnered significant interest for their potential catalytic applications. These complexes, particularly those involving transition metals, exhibit versatile catalytic activity in a range of organic transformations. The structural features of the this compound ligand, specifically the presence of nitrogen and oxygen donor atoms and the flexible ethylene (B1197577) bridge, allow for the formation of stable complexes with various metal centers, which are crucial for catalysis.

Metal complexes of ligands structurally similar to this compound, such as the widely studied salen [N,N'-bis(salicylidene)ethylenediamine] and its derivatives, are known to be effective catalysts in both homogeneous and heterogeneous systems. wikipedia.org These analogous complexes have demonstrated remarkable catalytic efficiency in reactions like oxidation, epoxidation, and C-C bond formation. tandfonline.comscispace.com

Homogeneous Catalysis: In homogeneous catalysis, metal complexes of this compound and related Schiff base ligands are soluble in the reaction medium, allowing for high activity and selectivity. For instance, cobalt(III) complexes with ligands derived from ethylenediamine (B42938) and substituted salicylaldehydes have been shown to act as biomimetic catalysts for the aerobic oxidation of catechols. researchgate.net These reactions often follow Michaelis-Menten kinetics, indicating an enzyme-like catalytic behavior. researchgate.net Similarly, copper(II) complexes with Schiff base ligands derived from ethylenediamine and benzaldehyde (B42025) derivatives have been synthesized and characterized, with their catalytic potential being an active area of research. eurjchem.comjournalajacr.comresearchgate.net The catalytic activity of these complexes is influenced by the nature of the metal ion and the specific substituents on the benzaldehyde rings. scispace.com

Heterogeneous Catalysis: For applications requiring catalyst recyclability and ease of separation, heterogeneous catalysts are preferred. Metal complexes of this compound can be immobilized on solid supports to create robust heterogeneous catalysts. While specific examples for this compound are not extensively documented, the principles are well-established for related complexes. For example, copper complexes have been supported on materials like silica (B1680970) and graphene oxide for use in cycloaddition reactions. nih.gov This approach combines the high activity of the molecular catalyst with the practical advantages of a solid-phase system.

The following table summarizes the catalytic applications of metal complexes with ligands analogous to this compound.

| Catalyst Type | Metal Ion | Ligand Type | Catalytic Application | Reference |

| Homogeneous | Co(III) | Schiff base (salen-type) | Aerobic oxidation of catechols and o-aminophenols | researchgate.net |

| Homogeneous | Mn(III) | Schiff base (salen-type) | Oxidation of phenolic lignin (B12514952) model compounds | researchgate.net |

| Homogeneous | V(IV) | Schiff base (salen-type) | Oxygen-transfer catalysis | iucr.org |

| Homogeneous | Cu(II) | Schiff base (salen-type) | Ring-opening polymerization of lactide | rsc.org |

| Homogeneous | Co(III) | N-heterocyclic carbene | Kumada–Corriu cross-coupling reactions | rsc.org |

| Heterogeneous | Cu(I) | Poly(N-heterocyclic carbene) on nano-silica | Synthesis of 1,2,3-triazoles | nih.gov |

The catalytic prowess of this compound metal complexes stems from their ability to facilitate chemical reactions by providing alternative reaction pathways with lower activation energies. Two key mechanistic principles underlie their catalytic function: the stabilization of transition states and the facilitation of electron transfer processes.

Stabilization of Transition States: The ligand framework plays a crucial role in creating a specific coordination environment around the metal center. This pre-organized environment can selectively bind to the substrate and stabilize the high-energy transition state of the reaction. For example, in asymmetric catalysis, chiral Schiff base complexes create a chiral pocket that preferentially binds one enantiomer of the substrate, leading to the formation of a single enantiomeric product. mdpi.com The steric and electronic properties of the this compound ligand can be fine-tuned by introducing different substituents on the phenyl rings, thereby influencing the shape and size of the catalytic pocket and enhancing selectivity.

Electron Transfer: Many catalytic reactions mediated by transition metal complexes involve changes in the oxidation state of the metal center. The this compound ligand, with its N and O donor atoms, can effectively stabilize the metal in different oxidation states required for the catalytic cycle. For instance, in oxidation reactions, a metal center might be oxidized from M(II) to M(III) or M(IV) upon interaction with an oxidant, and then reduced back to its initial state after transferring an oxygen atom to the substrate. The ability of the ligand to accommodate these changes in electron density at the metal center is critical for efficient catalysis. The redox potential of the metal complex, which is a key parameter in electron transfer reactions, can be modulated by the electronic properties of the ligand. nih.gov

In some cases, the ligand itself can be redox-active, participating directly in the electron transfer process. This "non-innocent" behavior of the ligand can open up novel catalytic pathways.

Environmental and Agricultural Applications of Coordination Compounds

Coordination compounds of this compound and its derivatives hold promise for various environmental and agricultural applications, primarily due to their ability to form stable complexes with metal ions. This chelating property is central to their use in heavy metal remediation and as delivery systems for essential micronutrients in agriculture.

Heavy metal pollution of soil and water is a significant environmental concern. Chelating agents are employed to bind to toxic heavy metal ions, forming soluble and less toxic complexes that can be removed from the environment. While this compound itself has not been extensively studied for this purpose, its structural analogues like EDTA and EDDS (ethylenediaminedisuccinic acid) are well-known for their application in soil remediation. researchgate.netrsc.orgnih.gov

The strategy involves the application of the chelating agent to the contaminated soil or water. The chelator selectively binds to heavy metal ions such as lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn), forming stable, water-soluble complexes. These complexes can then be removed through processes like soil washing or phytoextraction, where plants absorb the metal-chelate complexes from the soil. The effectiveness of a chelating agent depends on its affinity for the target metal ions and its ability to compete with other components in the soil matrix.

The design of effective chelating agents for heavy metal remediation considers several factors, including:

High affinity for target heavy metals: The stability constant of the metal-chelate complex should be high to ensure efficient sequestration.

Selectivity: The chelator should preferentially bind to toxic heavy metals over essential soil minerals like calcium and magnesium.

Biodegradability: Ideally, the chelating agent should be biodegradable to prevent it from becoming a persistent pollutant itself. rsc.org

Derivatives of this compound could be designed to optimize these properties for specific heavy metal remediation applications.

The chelating agent, such as a derivative of this compound, forms a stable complex with the micronutrient metal ion, protecting it from precipitation and making it available for uptake by the plant roots. Iron deficiency, in particular, is a common problem in many agricultural systems, and iron chelates are widely used to correct this issue. nih.govmdpi.com

The effectiveness of a chelated micronutrient fertilizer depends on the stability of the chelate across a range of soil pH values. researchgate.net Different chelating agents are effective in different pH ranges. For example, Fe-EDDHA is stable in a wide pH range, making it suitable for alkaline soils. mdpi.com Research into new and biodegradable chelating agents is ongoing to improve the efficiency and environmental profile of micronutrient fertilizers. nih.gov Analogues of this compound represent a class of compounds that could be developed into effective and environmentally friendly chelating agents for delivering essential micronutrients to crops.

The table below lists common chelating agents used in agriculture and their properties.

| Chelating Agent | Common Micronutrients Chelated | Effective pH Range | Biodegradability |

| EDTA | Fe, Mn, Zn, Cu | Acidic to slightly alkaline (up to pH 6.5 for Fe) | Poor |

| DTPA | Fe, Mn, Zn, Cu | Acidic to alkaline (up to pH 7.5 for Fe) | Poor |

| EDDHA | Fe | Wide range (pH 4-9) | Moderate |

| EDDS | Fe, Mn, Zn, Cu | Similar to EDTA | Good |

| Citric Acid | Fe, Mn, Zn, Cu | Acidic | Good |

Exploration of Biological Activities and Pharmaceutical Potential

Antimicrobial and Antioxidant Efficacy of N,N'-Ethylenebisbenzamide and Derivatives

The dual challenges of microbial resistance and oxidative stress in human health have prompted the investigation of new chemical entities. Benzamide (B126) derivatives, including those based on the this compound core, have emerged as a promising class of compounds with the potential to address these issues.

A variety of this compound derivatives and related benzamides have been synthesized and evaluated for their ability to inhibit the growth of a broad spectrum of pathogenic microorganisms. Studies have demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

For instance, a series of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives were synthesized and screened for their in vitro antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica. researchgate.net Notably, the derivatives N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine displayed the most favorable antimicrobial activity. researchgate.net Similarly, newly synthesized N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were screened for their antibacterial activities against S. aureus, Acinetobacter, S. typhi, E. coli, and P. aeruginosa, with several compounds showing promising results. nih.gov

Further research into N-phenethylbenzamide derivatives isolated from Piper betle stems revealed potential antimicrobial activity against Shigella flexneri, Listeria monocytogenes, methicillin-resistant S. aureus (MRSA), and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values in the range of 16-32 µg/mL. nih.gov The antimicrobial efficacy of certain benzamide derivatives is further highlighted by the activity of compound 5a, which showed a significant zone of inhibition against both B. subtilis and E. coli. nanobioletters.com Additionally, some (E)-N-benzylidene-2,4-dichlorobenzenamine derivatives have exhibited moderate to strong antibacterial and antifungal activities. africanjournalofbiomedicalresearch.com

The structural modifications on the benzamide scaffold, such as the introduction of halogen or nitro groups, have been shown to significantly influence the antimicrobial potency of these molecules. africanjournalofbiomedicalresearch.comnih.gov This suggests that the this compound framework can be strategically functionalized to develop potent antimicrobial agents against a range of clinically relevant pathogens.

Table 1: Antimicrobial Activity of Selected Benzamide Derivatives

| Compound/Derivative | Target Pathogen(s) | Observed Activity | Reference |

|---|---|---|---|

| N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica, P. aeruginosa, S. aureus | Favorable antimicrobial activity with LC50 values of 11.6 µM, 86 µM, and 140 µM, respectively. | researchgate.net |

| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | S. enterica, P. aeruginosa, S. aureus | Favorable antimicrobial activity with LC50 values of 8.79 µM, 138 µM, and 287 µM, respectively. | researchgate.net |

| Piperbetamides A, C, D and other derivatives | S. flexneri, L. monocytogenes, MRSA, Vancomycin-resistant E. faecalis | MIC values in the range of 16-32 µg/mL. | nih.gov |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | MRSA, Acinetobacter baumannii-MDR | Inhibited bacterial growth at 2 μg mL−1 and 16 μg mL−1, respectively. | nih.gov |

| N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives (4a, 4h, 4i) | S. aureus, Acinetobacter, S. typhi, E. coli, P. aeruginosa, C. albicans | Promising antibacterial and antifungal activities. | nih.gov |

| Compound 5a (a benzamide derivative) | B. subtilis, E. coli | Zone of inhibition of 25 mm and 31 mm, respectively. MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. | nanobioletters.com |

In addition to their antimicrobial properties, benzamide derivatives have demonstrated significant potential as antioxidant agents. The ability of these compounds to scavenge free radicals and protect against oxidative stress is a key area of investigation. researchgate.net A study on amino-substituted benzamide derivatives revealed that many of these compounds exhibit improved antioxidative properties compared to the reference molecule, butylated hydroxytoluene (BHT), in both DPPH and FRAP assays. nih.gov

The antioxidant capacity of these molecules is influenced by their chemical structure, particularly the presence and position of hydroxyl and methoxy (B1213986) groups on the benzamide scaffold. nih.gov Computational analysis has shown that the introduction of hydroxy groups can enhance antioxidative features. nih.gov For example, a new benzamide, 2-amino-3,4-dihydroxy-5-methoxybenzamide, isolated from an endophytic Streptomyces species, was investigated for its antioxidant activity. nih.gov Furthermore, a series of synthesized amides, including benzanilide (B160483) and N-(4-hydroxyphenyl) acetamide, were evaluated for their antioxidant activity using the DPPH radical scavenging assay, with the latter showing the highest activity due to the presence of a phenol (B47542) group. researchgate.net

These findings underscore the potential of the benzamide framework as a template for designing potent antioxidants. The strategic placement of electron-donating groups and moieties capable of stabilizing free radicals can lead to the development of effective agents for combating oxidative stress-related conditions. nih.gov

Anticancer and Cytotoxicity Studies

The quest for novel and effective anticancer agents has led to the exploration of a diverse range of chemical structures, including those derived from this compound. These compounds have been investigated for their ability to inhibit the proliferation of cancer cells and induce cell death.

Numerous studies have evaluated the cytotoxic effects of this compound derivatives against various human cancer cell lines. For example, the in vitro cytotoxic activity of N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives was assessed against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. nih.gov Specifically, N,N'-bis(5-bromo-2-hydroxybenzyl)- and N,N'-bis(5-chloro-2-hydroxybenzyl)-ethylenediamine dihydrochlorides exhibited concentration-dependent cytotoxic activity towards these cell lines. nih.gov

The A549 human lung carcinoma cell line has been a common model for evaluating the anticancer potential of novel compounds. A novel imidazo-benzamide derivative, N-(2-(3-(tert-butyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (TBUEIB), was investigated for its cytotoxicity in this cell line. nih.gov Similarly, a benzimidazole (B57391) derivative, se-182, exhibited high cytotoxic activity against A549 cells with an IC50 value of 15.80 μg/mL. jksus.org Other studies have also reported the cytotoxic effects of various compounds on A549 cells, highlighting the sensitivity of this cell line to different chemical agents. openmedicinalchemistryjournal.comjobiost.com

The cytotoxic potential of these compounds is not limited to lung cancer cells. For instance, diorganotin(IV) derivatives of 1,2-ethylenediamine N,N'-diacetates have been tested for cytotoxic activity against a range of human tumor cell lines. nih.gov These findings collectively suggest that the this compound scaffold and its derivatives represent a promising avenue for the development of new anticancer therapies.

Table 2: In Vitro Cytotoxicity of Selected Compounds Against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Cytotoxicity Measurement (e.g., IC50) | Reference |

|---|---|---|---|

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549, MDA-MB-231, PC3 | Concentration-dependent cytotoxic activity | nih.gov |

| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549, MDA-MB-231, PC3 | Concentration-dependent cytotoxic activity | nih.gov |

| se-182 (a benzimidazole derivative) | A549, HepG2 | IC50 = 15.80 μg/mL, IC50 = 15.58 μg/mL | jksus.org |

| N-methyl-nitroimidazole | A549, MDA-MB-231 | Reduced LC50 | openmedicinalchemistryjournal.com |

| N-ethyl-nitroimidazole | A549, MDA-MB-231 | Reduced LC50 | openmedicinalchemistryjournal.com |

| Dibutyltin (IV) N-methyl-N-benzyldithiocarbamate | A549 | IC50 = 0.80 μM | jobiost.com |

| Tricyclohexyltin (IV) N-methyl-N-benzyldithiocarbamate | A549 | IC50 = 2.77 μM | jobiost.com |

The this compound core structure serves as a versatile and fundamental building block in the design and synthesis of more complex therapeutic agents. nih.gov Its rigid yet adaptable framework allows for the introduction of various functional groups at multiple positions, enabling the fine-tuning of pharmacological properties. This modular approach is a cornerstone of modern medicinal chemistry, facilitating the creation of libraries of compounds for screening and optimization.

The utility of core scaffolds in drug discovery is well-established. For example, the development of thiocarbazate building blocks has enabled the rapid construction of azapeptides with improved therapeutic characteristics. researchgate.net This concept of using a central molecular framework to build a diverse range of bioactive molecules is directly applicable to this compound. By strategically modifying the phenyl rings and the ethylene (B1197577) linker, researchers can systematically explore the structure-activity relationships and optimize compounds for specific biological targets. The stability and synthetic accessibility of the benzamide moiety further enhance its appeal as a foundational element in the design of novel therapeutics. mdpi.com

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Two primary mechanisms that have been explored for related compounds are enzyme inhibition and receptor binding.

Enzyme Inhibition: Many biologically active molecules function by inhibiting the activity of specific enzymes. libretexts.org Benzamide and sulfonamide derivatives have been investigated as inhibitors of various enzymes. For instance, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were evaluated for their potential to inhibit acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.com Certain derivatives showed excellent inhibitory potential against AChE, while others were potent inhibitors of α-glucosidase. juniperpublishers.com These findings suggest that this compound derivatives could be designed to target specific enzymes involved in disease pathogenesis. The mechanism of inhibition can be competitive, where the inhibitor competes with the substrate for the active site, or noncompetitive, where the inhibitor binds to an allosteric site. youtube.com

Receptor Binding: Another important mechanism of drug action is the interaction with specific cellular receptors. While direct receptor binding studies for this compound itself are not extensively detailed in the provided context, studies on structurally related N-substituted compounds provide insights into this potential mechanism. For example, detailed receptor binding studies have been conducted on a series of N-substituted ethyl 3-arylnipecotates, which were found to bind selectively to the opiate "mu" receptor. nih.gov The affinity of these compounds for the receptor was consistent with their in vivo activity. nih.gov Techniques such as Scintillation Proximity Assay (SPA) are commonly used to investigate receptor-ligand interactions and can be employed to characterize the binding profiles of novel this compound derivatives. nih.gov Such studies are essential for identifying the specific molecular targets of these compounds and elucidating their mechanism of action.

Development of Pharmaceutical Precursors and Lead Compounds

The structural scaffold of this compound has served as a versatile template for the development of pharmaceutical precursors and lead compounds. Researchers have systematically modified its core structure to explore and optimize its biological activities, leading to the identification of derivatives with potential therapeutic applications. This section details the rational design, synthesis, structure-activity relationships, and preliminary pharmacokinetic profiling of these compounds.

Rational Design and Synthesis of Drug Candidates for Specific Biological Pathways

The rational design of this compound derivatives often involves modifying the benzoyl moieties and the ethylene linker to enhance interactions with specific biological targets. The synthesis of these analogs is typically achieved through the acylation of ethylenediamine (B42938) with various substituted benzoyl chlorides.

One study describes the synthesis of a series of N,N'-(ethane-1,2-diyl)bis(benzamides) (3a-3j). researchgate.net The synthesis involved the reaction of ethylenediamine with different benzoyl chloride derivatives in a basic medium. This straightforward synthetic route allows for the introduction of a wide range of substituents on the phenyl rings, enabling the exploration of their effects on biological activity. researchgate.net For instance, derivatives with varying electronic and steric properties can be generated to probe the binding pockets of target enzymes or receptors.

The design of such compounds is often guided by the desire to mimic or inhibit the function of endogenous molecules. For example, bis-benzamide scaffolds have been explored as α-helix mimetics to disrupt protein-protein interactions, a crucial mechanism in various diseases, including cancer. nih.govelsevierpure.com While not specifically focused on this compound itself, these studies provide a rationale for designing derivatives that can target specific biological pathways by presenting key functional groups in a defined spatial orientation.

Structure-Activity Relationship (SAR) Investigations of Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For bis-benzamide derivatives, SAR investigations have revealed key structural features that govern their biological activity.

In a study of bis-benzamides as inhibitors of the androgen receptor (AR)-coactivator interaction for the treatment of prostate cancer, it was found that specific substitutions on the benzamide rings are critical for activity. nih.govelsevierpure.com For instance, a nitro group at the N-terminus of one benzamide was found to be essential for the inhibitory activity, while the C-terminus of the other could accommodate a methyl ester or a primary carboxamide. nih.gov Modification of the side chains also significantly impacted the antiproliferative activity. nih.gov

Another study on benzamide and picolinamide (B142947) derivatives as acetylcholinesterase (AChE) inhibitors highlighted the importance of the substitution pattern of a dimethylamine (B145610) side chain on the inhibitory activity and selectivity. nih.govresearchgate.net Picolinamide derivatives generally showed stronger bioactivity than the corresponding benzamide derivatives. nih.govresearchgate.net These findings, although on related structures, suggest that modifications to the amide linkages and the aromatic rings of this compound could be a fruitful strategy for developing potent and selective inhibitors of various enzymes.

A study on N,N'-(ethane-1,2-diyl)bis(benzamides) investigated their in vitro antileishmanial and hemolytic activities. researchgate.net The results indicated that the substitution pattern on the benzamide rings influenced both the efficacy and toxicity of the compounds. For example, the bis-amide (3d) showed significant hemolytic activity at higher concentrations, while the derivative (3j) was found to be the least toxic. researchgate.net This highlights the delicate balance between therapeutic activity and toxicity that must be considered in the design of new drug candidates.

Table 1: Antiproliferative Activity of selected Bis-Benzamide Derivatives against LNCaP cells

| Compound | N-Terminus Substituent | C-Terminus Substituent | IC50 (nM) |

|---|---|---|---|

| 3 | H | COOCH3 | Not determined |

| 4 | NH2 | COOCH3 | Not determined |

| D2 | NO2 | COOCH3 | 40 |

| 8 | NO2 | COOH | 90 |

| 9a | NO2 | CONH2 | 57 |

Data sourced from Molecules (Basel, Switzerland), 24(15), 2783. elsevierpure.com

Potential in Antitubercular Drug Discovery and Development

The ethylenediamine core of this compound is a key pharmacophore in several known antitubercular agents, most notably ethambutol. discoveryjournals.org This has prompted investigations into other ethylenediamine derivatives as potential treatments for tuberculosis (TB).

A review on the antitubercular potential of ethylenediamine derivatives highlights that the 1,2-ethylenediamine moiety is crucial for anti-TB activity. discoveryjournals.org It is suggested that this structural element may be involved in chelation with metal ions essential for mycobacterial enzymes. discoveryjournals.org Any modification that alters the basicity of the amino groups can lead to a decrease in activity, although substitution with an amide, as in this compound, has been shown to retain partial activity in some analogs. discoveryjournals.org

In the search for new anti-TB drugs, a library of compounds was screened, leading to the identification of (S,S)-N,N'-bis-[3-(2,2',6,6'-tetramethylbenzhydryloxy)-2-hydroxy-propyl]-ethylenediamine (S2824) as a hit. nih.gov Subsequent synthesis and testing of analogs of this hit compound revealed that derivatives containing a homopiperazine (B121016) ring exhibited high in vitro activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) in the range of 0.78-3.13 µg/mL. nih.gov These findings underscore the potential of developing this compound derivatives as novel antitubercular agents.

Table 2: In vitro Antitubercular Activity of selected Ethylenediamine Analogs

| Compound | Modification | MIC against M. tuberculosis (µg/mL) |

|---|---|---|

| Analog 1 | Homopiperazine ring | 0.78-3.13 |

| Analog 2 | Homopiperazine ring | 0.78-3.13 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 19(21), 6067-6070. nih.gov

Preliminary Pharmacokinetic Profiling of Promising Bioactive Compounds

While specific pharmacokinetic data for this compound and its direct derivatives are limited in the public domain, studies on structurally related benzamide compounds can provide some initial insights. The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its development.

For instance, clinical pharmacokinetic studies of enzalutamide, a complex benzamide derivative, have shown that it is primarily eliminated by hepatic metabolism. nih.gov Such information is vital for predicting potential drug-drug interactions and for dose adjustments in patients with impaired liver function. nih.gov

Applications in Materials Science and Engineering

Structure-Property-Performance Relationships in N,N'-Ethylenebisbenzamide-Derived Materials

Correlation of Processing and Microstructure with Macroscopic Properties

The performance of polymeric materials is intrinsically linked to the interplay between the manufacturing process, the resultant internal microstructure, and the final observable macroscopic properties. The addition of specific chemical compounds, such as this compound, serves as a powerful tool to manipulate this relationship. In semi-crystalline polymers like polypropylene (B1209903) (PP) and polyamides (PA), this compound primarily functions as a nucleating agent, profoundly influencing the material's final characteristics. ethz.chutb.czresearchgate.net

During polymer processing, such as injection molding or extrusion, the material is melted and then cooled to solidify. The crystallization process begins as the polymer chains arrange themselves from a disordered molten state into ordered structures. tu-darmstadt.de Without additives, this process (homogeneous nucleation) occurs at a lower temperature, leading to a smaller number of large, non-uniform crystalline structures known as spherulites. The introduction of this compound provides dispersed, solid particles that act as heterogeneous nuclei. utb.cz This means that crystallization can begin at higher temperatures and at many more points throughout the polymer melt. ethz.ch

This altered crystallization behavior has a direct and significant impact on the polymer's microstructure. Instead of a few large spherulites, the polymer develops a much greater number of smaller and more uniformly sized spherulites. ethz.ch This refined microstructure is a key determinant of the material's macroscopic properties. nih.govsciety.org For instance, the boundaries between smaller spherulites are less likely to scatter light, which can lead to a significant improvement in optical properties like clarity and a reduction in haze. ethz.chutb.cz

The mechanical properties are also substantially modified. The more uniform and finer crystalline structure can lead to increased stiffness (flexural modulus), hardness, and tensile strength. ethz.chresearchgate.net The fine spherulitic structure provides a more consistent matrix that can better resist deformation under load. Furthermore, the increased crystallization temperature resulting from nucleation shortens the cooling time required for parts to solidify, which can reduce manufacturing cycle times and save energy, making the process more economical. ethz.ch

The table below summarizes the chain of correlation from the addition of this compound during processing to the final properties of the material.

| Processing Factor | Effect on Microstructure | Resulting Macroscopic Property |

|---|---|---|

| Addition of this compound | Acts as a heterogeneous nucleating agent. utb.cz | Allows processing at higher crystallization temperatures. ethz.ch |

| Higher crystallization temperature | Increases the number of nucleation sites. | Reduces manufacturing cycle time and energy costs. ethz.ch |

| Increased number of nucleation sites | Formation of a large number of small, uniform spherulites. ethz.ch | Improved optical clarity and reduced haze. utb.cz |

| Fine and uniform spherulitic structure | Creates a more homogeneous and ordered crystalline phase. | Increased stiffness, hardness, and tensile strength. researchgate.net |

Predictive Modeling for Material Performance and Durability

In modern materials science, predictive modeling has become an indispensable tool for accelerating the design and validation of new materials, reducing the reliance on costly and time-consuming experimental programs. nih.gov These models use computational techniques, including machine learning and finite element analysis, to forecast the performance and durability of materials under various conditions. ipme.rumdpi.com For polymer compounds, these models are crucial for understanding how additives like this compound will affect the final product's lifecycle.

The core principle of predictive modeling is to establish a mathematical relationship between a set of input parameters and desired output properties. researchgate.net For a polymer containing this compound, the input features would include:

Material Composition: The type of base polymer, and the concentration of this compound and any other additives. arxiv.org

Processing Conditions: Parameters such as melt temperature, cooling rate, and pressure from the manufacturing process. sciety.org

Environmental Factors: The expected service temperature, exposure to UV radiation, and contact with chemicals. nih.gov

The model then uses this input data to predict key performance indicators (the output), such as mechanical strength (tensile, flexural, impact), thermal stability, and optical clarity. researchgate.netarxiv.org Machine learning algorithms, for example, are trained on large datasets from past experiments. arxiv.org These datasets allow the model to learn the complex, non-linear relationships between the inputs and outputs. Once trained, the model can make near-instantaneous predictions for new, untested formulations. researchgate.net

Predictive modeling is particularly valuable for assessing long-term durability. taylorfrancis.com The degradation of polymers is a complex process influenced by factors like heat, oxygen, and mechanical stress. researchgate.net Additives can significantly alter this process. A durability model can simulate the aging of a polymer over months or years, predicting the rate of property deterioration. nih.gov By incorporating the effect of an additive like this compound, which can stabilize the polymer's morphology, these models can help engineers select the optimal formulation to meet specific service life requirements without waiting for the results of lengthy physical aging tests. taylorfrancis.com

The table below illustrates the typical components of a predictive model for a polymer system incorporating this compound.

| Model Component | Description | Example for a Polymer with this compound |

|---|---|---|

| Input Features | Variables that describe the material and its conditions. | Polypropylene type, %wt of this compound, cooling rate, service temperature. sciety.orgarxiv.org |

| Modeling Algorithm | The computational method used to find correlations. | Artificial Neural Network (ANN), Random Forest, Finite Element Method (FEM). mdpi.commdpi.com |

| Training Data | A large dataset of known inputs and corresponding measured outputs. | Historical experimental data on tensile strength and clarity for various PP/N,N'-ethylenebisbenzamide blends. researchgate.net |

| Predicted Outputs | The forecasted performance or durability characteristic. | Predicted tensile modulus, impact strength, and estimated service life before a 50% loss in strength. nih.govresearchgate.net |

| Validation | Comparing model predictions against new experimental data to verify accuracy. | Manufacturing a new blend and testing its properties to see if they match the model's forecast. taylorfrancis.com |

Advanced Characterization and Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structural and electronic characteristics of N,N'-ethylenebisbenzamide.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific bonds. researchgate.net Key absorptions include the N-H stretch, typically observed around 3300 cm⁻¹, and the strong C=O stretching vibration of the amide group, which appears in the region of 1750-1680 cm⁻¹. athabascau.caspectroscopyonline.com The presence of aromatic rings is confirmed by C=C stretching bands around 1600 cm⁻¹ and 1500 cm⁻¹. athabascau.ca The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. pg.edu.pl

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectra would show characteristic peaks for the aromatic ring vibrations and the C=O stretching modes. s-a-s.orgspectroscopyonline.com The analysis of Raman spectra can be complex due to the number of possible vibrational modes in a molecule of this size. researchgate.netmdpi.com

A summary of key vibrational frequencies for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| N-H | Stretch | ~3300 | athabascau.ca |

| C=O (Amide I) | Stretch | 1750-1680 | athabascau.caspectroscopyonline.com |

| C=C (Aromatic) | Stretch | ~1600, ~1500 | athabascau.ca |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within the this compound molecule. ruc.dk

¹H NMR Spectroscopy: The proton NMR (¹H NMR) spectrum provides information about the different types of hydrogen atoms in the molecule and their neighboring atoms. netlify.appresearchgate.net For this compound, one would expect to see signals corresponding to the aromatic protons on the benzene (B151609) rings, the protons of the ethylene (B1197577) bridge, and the N-H protons of the amide groups. The chemical shifts and splitting patterns of these signals are diagnostic of the molecular structure. netlify.app The aromatic protons typically appear in the downfield region (around 7-8 ppm), while the ethylene protons would be found further upfield. The N-H proton signal can be broad and its position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR (¹³C NMR) spectrum reveals the different types of carbon atoms in the molecule. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal. oregonstate.edu Key signals include those for the carbonyl carbons of the amide groups (typically in the range of 160-180 ppm), the aromatic carbons, and the carbons of the ethylene bridge. oregonstate.edusigmaaldrich.com Proton-decoupled ¹³C NMR spectra are usually recorded to simplify the spectrum by removing the splitting caused by attached protons. bhu.ac.in

The following table summarizes the expected chemical shift ranges for the different nuclei in this compound.

| Nucleus | Environment | Expected Chemical Shift (ppm) | Source |

| ¹H | Aromatic (C₆H₅) | ~7-8 | netlify.app |

| ¹H | Ethylene (-CH₂-CH₂-) | Upfield region | netlify.app |

| ¹H | Amide (N-H) | Variable, often broad | |

| ¹³C | Carbonyl (C=O) | ~160-180 | oregonstate.edu |

| ¹³C | Aromatic (C₆H₅) | ~120-140 | oregonstate.edu |

| ¹³C | Ethylene (-CH₂-CH₂-) | Upfield region | oregonstate.edu |

Electronic or UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light. uzh.chamazonaws.combspublications.net The spectrum is influenced by the presence of chromophores, which are parts of the molecule that absorb light. tanta.edu.eg

In this compound, the benzoyl groups act as chromophores. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl groups of the amide linkages. uomustansiriyah.edu.iq The π → π* transitions are typically more intense than the n → π* transitions. uzh.ch The position and intensity of these absorption bands can be influenced by the solvent polarity. tanta.edu.eguomustansiriyah.edu.iq

UV-Vis spectroscopy is also a valuable technique for studying the formation of metal complexes with this compound, as coordination to a metal ion can cause shifts in the absorption maxima.

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from a molecule after it has absorbed light. horiba.comresearchgate.net While not all molecules fluoresce, those with aromatic groups and conjugated systems, like this compound, have the potential to exhibit fluorescence.

This technique is particularly useful for investigating the interactions between this compound and metal ions. researchgate.net The formation of a metal-ligand complex can significantly alter the fluorescence properties of the ligand, leading to either quenching (decrease in intensity) or enhancement of the fluorescence signal. aps.org By monitoring these changes, researchers can gain information about the binding affinity, stoichiometry, and nature of the interaction between the ligand and various metal ions. researchgate.net An emission spectrum is generated by exciting the sample at a fixed wavelength and scanning the emitted light over a range of wavelengths. edinst.com

Mass Spectrometry (MS) and Chromatographic Separations

The combination of chromatographic separation with mass spectrometric detection provides a powerful approach for the analysis of this compound, especially in complex mixtures or for reaction monitoring.